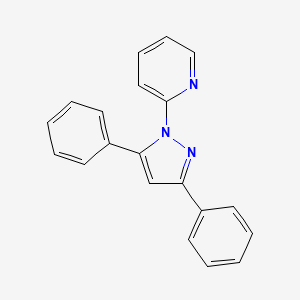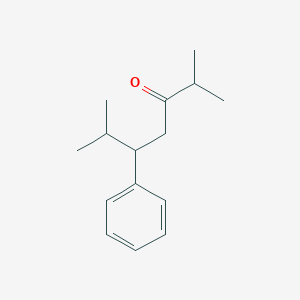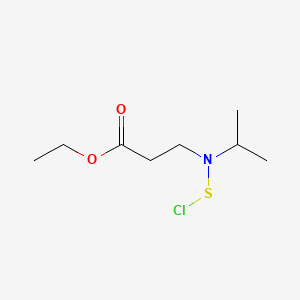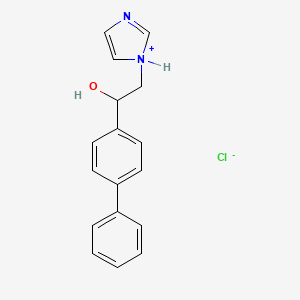
2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)ethanol;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)ethanol;chloride is a synthetic organic compound that features an imidazolium ion, a biphenyl group, and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)ethanol;chloride typically involves the following steps:
Formation of the Imidazolium Ion: This can be achieved by alkylation of imidazole with an appropriate alkyl halide.
Introduction of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki coupling reaction between a phenylboronic acid and a halobenzene.
Formation of the Ethanol Moiety: The ethanol group can be introduced by reduction of an ester or aldehyde precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazolium ion can be reduced to form an imidazole derivative.
Substitution: The chloride ion can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include hydroxide (OH-), cyanide (CN-), and thiolate (RS-).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Imidazole derivatives.
Substitution: Various substituted imidazolium salts.
科学的研究の応用
Chemistry: As a catalyst or reagent in organic synthesis.
Biology: As a probe or ligand in biochemical assays.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: As an intermediate in the synthesis of more complex molecules.
類似化合物との比較
Similar Compounds
1-(4-Phenylphenyl)ethanol: Lacks the imidazolium ion.
2-(1H-Imidazol-1-yl)ethanol: Lacks the biphenyl group.
1-(4-Phenylphenyl)imidazole: Lacks the ethanol moiety.
Uniqueness
2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)ethanol;chloride is unique due to the combination of its imidazolium ion, biphenyl group, and ethanol moiety, which confer distinct chemical and biological properties.
特性
| 77234-85-6 | |
分子式 |
C17H17ClN2O |
分子量 |
300.8 g/mol |
IUPAC名 |
2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)ethanol;chloride |
InChI |
InChI=1S/C17H16N2O.ClH/c20-17(12-19-11-10-18-13-19)16-8-6-15(7-9-16)14-4-2-1-3-5-14;/h1-11,13,17,20H,12H2;1H |
InChIキー |
LGEDHIHRELPZDN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C[NH+]3C=CN=C3)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





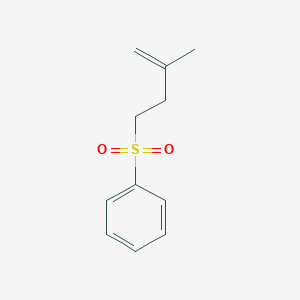
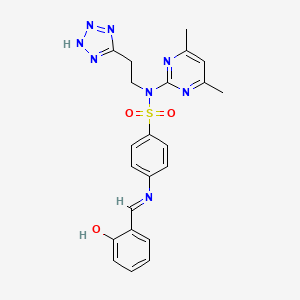
![2-{[(Prop-2-en-1-yl)oxy]imino}propanoic acid](/img/structure/B14431675.png)
![oxalic acid;N-phenyl-N-[1-(4-propan-2-ylpiperazin-1-yl)propan-2-yl]propanamide](/img/structure/B14431677.png)
